molecular formula C5H2ClF2N B8059042 5-Chloro-2,4-difluoropyridine

5-Chloro-2,4-difluoropyridine

Cat. No.: B8059042
M. Wt: 149.52 g/mol
InChI Key: BKEHDGPFLXDGDC-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluoropyridine is a fluorinated pyridine derivative characterized by the presence of chlorine and fluorine atoms at the 5, 2, and 4 positions of the pyridine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-difluoropyridine typically involves halogenation reactions where pyridine derivatives are subjected to chlorination and fluorination processes. One common method is the direct fluorination of 5-chloropyridine using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process often requires specialized equipment to handle the reactive fluorinating agents safely.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,4-difluoropyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Oxidized derivatives such as this compound N-oxide.

  • Reduction: Reduced derivatives such as this compound hydride.

  • Substitution: Substituted derivatives with different functional groups at the pyridine ring.

Scientific Research Applications

5-Chloro-2,4-difluoropyridine has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of advanced materials and chemical processes.

Mechanism of Action

5-Chloro-2,4-difluoropyridine is similar to other fluorinated pyridines, such as 5-chloro-2-fluoropyridine and 5-chloro-3-fluoropyridine. its unique combination of chlorine and fluorine atoms at specific positions on the pyridine ring distinguishes it from these compounds. This unique structure can lead to different chemical reactivity and biological activity compared to its analogs.

Comparison with Similar Compounds

  • 5-Chloro-2-fluoropyridine

  • 5-Chloro-3-fluoropyridine

  • 5-Chloro-2,3-difluoropyridine

  • 5-Chloro-3,4-difluoropyridine

Properties

IUPAC Name

5-chloro-2,4-difluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-3-2-9-5(8)1-4(3)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEHDGPFLXDGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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